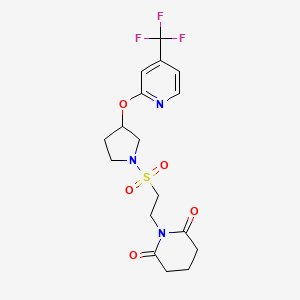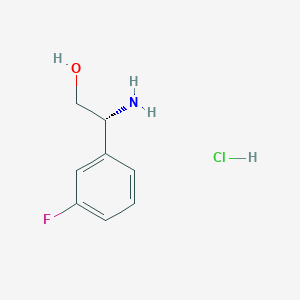![molecular formula C17H12ClNO4S B2508853 Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate CAS No. 477851-61-9](/img/structure/B2508853.png)
Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{5-[(3-chloroanilino)carbonyl]-2-furyl}-2-thiophenecarboxylate, also known as M3CTFC, is a novel compound that has recently been studied for its potential applications in the fields of scientific research and laboratory experiments. This compound is a thiophenecarboxylate derivative and has been found to have various biochemical and physiological effects. In
科学的研究の応用
Oxidation and Derivatization Studies
Oxidation Reactions
Research has shown that similar methyl group compounds in benzimidazoles, including those with furyl and thienyl groups, can be oxidized, leading to various derivatives. This indicates potential for chemical transformations of the compound (El’chaninov, Simonov, & Simkin, 1982).
Formylation and Alkylation
Studies have explored the formylation of related compounds, pointing towards possibilities for synthesizing different aldehydes and ketones using similar methods (Boukou-Poba, Farnier, & Guilard, 1981).
Spectroscopic and Structural Analysis
- NMR and IR Studies: Research into the spectroscopic properties of methyl (substituted 2-thiophenecarboxylate)s provides insight into the structural and electronic characteristics of the compound, which can be crucial for its applications in material science and chemistry (Satonaka, 1983).
Synthesis and Transformation
Synthesis of Derivatives
The synthesis of various furan derivatives, including the reaction of keto acetylenic esters with carbonyl reagents, showcases the potential for creating a wide range of chemically diverse substances from similar compounds (Saikachi & Kitagawa, 1971).
Reaction with Carbonyl Reagents
A study exploring the reaction of similar furan derivatives with carbonyl reagents demonstrates the potential for chemical transformations, leading to a variety of products (Gorak et al., 2009).
Material Science and Organic Chemistry
Organometallic Chemistry
Research into the clusters involving furyl and thienyl ligands, such as those found in osmium complexes, can provide insights into the potential applications of the compound in material science and catalysis (Arce et al., 1991).
Synthesis of Insecticides
The development of halogenated 2-thiophenecarboxylic acid derivatives for use in the synthesis of insecticides illustrates the potential agricultural applications of similar compounds (Hull et al., 2007).
特性
IUPAC Name |
methyl 3-[5-[(3-chlorophenyl)carbamoyl]furan-2-yl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4S/c1-22-17(21)15-12(7-8-24-15)13-5-6-14(23-13)16(20)19-11-4-2-3-10(18)9-11/h2-9H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUODPKRYIGVYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2508772.png)





![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2508778.png)





![N-mesityl-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2508791.png)
![4-(dipropylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2508793.png)